molecular formula C17H12Cl2N4O B11423606 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11423606
M. Wt: 359.2 g/mol
InChI Key: KAGFLARAOJXHAJ-UHFFFAOYSA-N
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Description

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a benzodiazole ring, a dichlorophenyl group, and a dihydropyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.

    Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the dichlorophenyl group.

    Formation of the Dihydropyrrolone Structure: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Fluorescent Probes: Use in imaging and diagnostic applications due to its potential fluorescent properties.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential use in developing antimicrobial agents.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

    Polymer Additives: Potential application as an additive in polymer manufacturing.

Mechanism of Action

The mechanism by which 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE exerts its effects can involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Dichlorophenyl Compounds: Compounds featuring dichlorophenyl groups.

    Dihydropyrrolone Derivatives: Compounds with dihydropyrrolone structures.

Uniqueness

The uniqueness of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H12Cl2N4O/c18-9-5-10(19)7-11(6-9)23-8-14(24)15(16(23)20)17-21-12-3-1-2-4-13(12)22-17/h1-7,20,24H,8H2,(H,21,22)

InChI Key

KAGFLARAOJXHAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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